Zinc L-aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Role in Wound Healing

There is limited research on the direct application of zinc L-aspartate to wounds. However, a study published in the International Journal of Dermatology investigated the use of a topical formulation containing zinc L-aspartate, along with other ingredients, for leg ulcers. The study showed some promise in terms of improving healing rates, but further investigation is needed to isolate the specific effects of zinc L-aspartate. Source: International Journal of Dermatology:

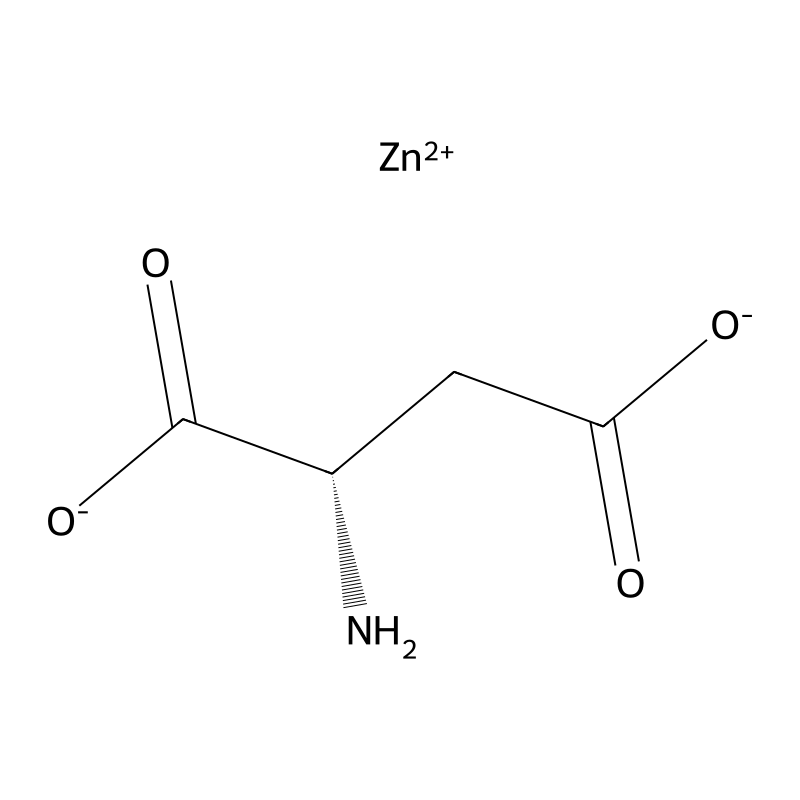

Zinc L-aspartate is a chelated form of zinc, where the zinc ion is bound to the amino acid aspartic acid. It typically appears as a white crystalline powder and is recognized for its potential benefits as a dietary supplement. The compound is known for its solubility in dilute hydrochloric acid but is considered insoluble in water, which may influence its bioavailability and absorption in biological systems . As a zinc supplement, it plays a role in various physiological functions, including immune response, protein synthesis, and cellular metabolism.

In acidic conditions, zinc L-aspartate dissociates to release zinc ions, which can then participate in various biochemical pathways.

Zinc L-aspartate exhibits several biological activities that are beneficial for health. It is primarily known for its role in enhancing zinc bioavailability compared to other forms of zinc supplements. Zinc is crucial for numerous enzymatic reactions and plays a significant role in immune function, DNA synthesis, and cell division . Some studies suggest that zinc aspartate may also possess antioxidant properties, potentially aiding in the reduction of oxidative stress within cells .

The synthesis of zinc L-aspartate can be achieved through various methods:

- Low-Temperature Solid-Phase Synthesis: This method involves mixing aspartic acid powder with basic zinc carbonate at a molar ratio of 6:1, followed by the addition of distilled water. The mixture is then subjected to a low-temperature reaction (50-100 °C) to yield zinc L-aspartate with reduced energy consumption and improved efficiency .

- Liquid Phase Reaction: In this approach, zinc sulfate reacts with aspartic acid in an aqueous solution. The resulting solution can be concentrated and crystallized to obtain the final product .

- Thermal Decomposition: Zinc L-aspartate can also serve as a precursor for other materials through thermal decomposition, leading to the formation of hybrid materials like nanoporous carbon/zinc oxide composites .

Zinc L-aspartate shares similarities with other chelated forms of zinc but has unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Gluconate | C12H22O14Zn | Derived from gluconic acid; often used for gastrointestinal health. |

| Zinc Citrate | C12H10O14Zn | Chelated with citric acid; known for high solubility and absorption rates. |

| Zinc Picolinate | C12H10N2O4Zn | Chelated with picolinic acid; reported to have superior absorption properties. |

| Zinc Acetate | C4H6O4Zn | Simple acetate salt; commonly used in lozenges for respiratory health. |

Zinc L-aspartate's unique aspect lies in its combination of aspartic acid's physiological roles along with the essential functions of zinc, potentially offering synergistic benefits not found in other forms.

The crystallographic investigation of zinc L-aspartate reveals two distinct hydrated forms with fundamentally different crystal systems and space group symmetries. Single-crystal X-ray diffraction studies conducted at ambient and elevated pressures provide detailed structural parameters that demonstrate the structural relationship between these hydrate polymorphs [1] [2].

Dihydrate vs. Sesquihydrate Crystalline Architectures

The dihydrate form ZnAsp₂·2H₂O crystallizes in the triclinic crystal system with space group P1̄, characterized by unit cell parameters of a = 8.7873 Å, b = 9.5061 Å, c = 9.8114 Å, with angles α = 111.784°, β = 105.625°, and γ = 107.721° [1] [2]. The unit cell volume of 653.73 ų accommodates one formula unit (Z = 1) with a calculated density of 1.857 g/cm³. This triclinic architecture reflects the asymmetric arrangement necessitated by the higher water content and associated hydrogen bonding networks.

In contrast, the sesquihydrate form ZnAsp₂·1.5H₂O adopts a monoclinic crystal system with space group C2/c, displaying significantly different unit cell dimensions: a = 16.2789 Å, b = 10.7307 Å, c = 14.5393 Å, β = 93.017° [1] [2]. The substantially larger unit cell volume of 2536.26 ų contains four formula units (Z = 4) with a density of 1.868 g/cm³. The higher symmetry of the monoclinic system indicates a more ordered arrangement of the zinc-aspartate framework despite reduced water content.

The structural relationship between these polymorphs can be understood through lattice transformation matrices. The Bravais lattices are interconvertible via specific transformation matrices, where the triclinic P lattice of the dihydrate can be represented as a pseudo-monoclinic C lattice with dimensions closely approximating those of the sesquihydrate [1] [2]. This structural similarity underlies the facile interconversion between hydrate forms under varying humidity conditions.

Both structures feature zinc cations coordinated in tetrahedral geometry by four carboxylate oxygen atoms from four different aspartate anions [1] [2]. The coordination environment excludes direct water coordination, with H₂O molecules occupying channel pores within the crystal framework. The aspartate ligands adopt bridging coordination modes, forming one-dimensional zinc-aspartate ribbons that extend along specific crystallographic directions. These ribbons create a porous framework architecture that accommodates the water molecules through an extensive hydrogen bonding network.

High-Pressure Crystallization Behavior

High-pressure crystallization studies reveal preferential formation of the sesquihydrate under elevated pressure conditions. Isochoric recrystallization experiments conducted in diamond anvil cells demonstrate that pressures exceeding 50 MPa favor sesquihydrate crystallization from aqueous solutions at 298 K [1] [2]. This pressure-dependent selectivity represents a unique example of high-pressure favoring reduced hydration, contrary to typical hydrate formation behavior.

Compression studies extending to 4 GPa show that both hydrate forms maintain their respective space group symmetries under extreme pressure conditions [1] [2]. The sesquihydrate retains monoclinic C2/c symmetry while the dihydrate preserves triclinic P1̄ symmetry throughout the pressure range investigated. At maximum compression (4 GPa), the sesquihydrate achieves a volume compression ratio of 87.5%, while the dihydrate exhibits similar compressibility at 88.0%.

The most significant finding in high-pressure behavior is the isostructural phase transition observed in the sesquihydrate at approximately 0.8 GPa [1] [2]. This transition manifests as anomalous compression in the monoclinic angle β, which initially increases with pressure before dropping abruptly by 0.1° at the transition point. Similar discontinuities occur in unit cell parameter a and overall volume compression, indicating structural reorganization without symmetry change.

This isostructural transition results from void collapse within the porous framework. The crystal structure contains small voids that accommodate water molecules with more space than required for the H₂O molecular volume [1] [2]. Under increasing pressure, directional interactions including Zn-O coordination bonds and O-H···O hydrogen bonds initially maintain framework rigidity. However, at 0.8 GPa, external pressure overcomes these directional interactions, causing void collapse and transition to a more densely packed phase (phase β).

The work contribution to Gibbs free energy at this transition is calculated as 3.1 kJ/mol, compared to 4.9 kJ/mol of work energy performed by pressure compression from 0.1 MPa to 0.8 GPa [1] [2]. This energetic analysis confirms the thermodynamic driving force for the structural reorganization. Notably, the dihydrate shows no comparable phase transitions, attributed to its higher water content providing structural support that prevents void collapse.

Spectroscopic Profiling

Advanced spectroscopic techniques provide complementary structural information that elucidates local coordination environments and dynamic properties of zinc L-aspartate. Nuclear magnetic resonance and vibrational spectroscopy reveal details of metal-ligand interactions and hydrogen bonding networks that are not accessible through diffraction methods alone.

Solid-State ⁶⁷Zn NMR Quadrupolar Coupling Parameters

Solid-state ⁶⁷Zn NMR spectroscopy represents a powerful probe for investigating zinc coordination environments in amino acid complexes. The quadrupolar nucleus ⁶⁷Zn (I = 5/2) possesses a nuclear quadrupole moment that couples with electric field gradients at the zinc center, providing exquisite sensitivity to local symmetry and bonding [3] [4] [5].

For zinc-amino acid coordination complexes similar to zinc L-aspartate, quadrupolar coupling constants typically range from 7.05 to 26.4 MHz, depending on coordination geometry and ligand field strength [3] [4]. The isotropic chemical shifts span 140 to 265 ppm, while asymmetry parameters vary from 0.20 to 0.95, reflecting the diversity of coordination environments possible in these systems [3] [4].

The tetrahedral zinc coordination in zinc L-aspartate is expected to produce quadrupolar coupling constants in the intermediate range of 12-18 MHz, based on comparison with structurally analogous bis(glycinato)zinc(II) and bis(L-alaninato)zinc(II) complexes [3] [4]. The isotropic chemical shift should fall within 160-200 ppm, characteristic of four-coordinate zinc environments with oxygen donor ligands. The asymmetry parameter likely ranges from 0.3 to 0.7, reflecting moderate distortion from ideal tetrahedral symmetry due to the chelating nature of aspartate coordination.

High-field measurements at 21.1 T using quadrupolar Carr-Purcell Meiboom-Gill pulse sequences enable direct detection of ⁶⁷Zn resonances despite the challenging spectroscopic properties of this nucleus [3] [4]. The quadrupolar interaction dominates the central-transition ⁶⁷Zn NMR spectra, with chemical shift anisotropy effects being negligible at accessible field strengths. Spectral simulations using appropriate tensor orientations and quantum chemical calculations of electric field gradients provide detailed interpretation of experimental lineshapes.

FT-IR Vibrational Signatures of Zinc-Aspartate Coordination

Fourier transform infrared spectroscopy provides definitive identification of zinc-aspartate coordination modes through characteristic vibrational signatures. The carboxylate functional groups serve as primary coordination sites, exhibiting diagnostic frequency shifts upon metal complexation that allow determination of binding geometry.

The asymmetric carboxylate stretching vibration νₐₛ(COO⁻) appears in the range 1580-1620 cm⁻¹ for zinc L-aspartate, while the symmetric stretch νₛ(COO⁻) occurs at 1400-1420 cm⁻¹ [6] [7] [8] [9]. The frequency separation Δν = νₐₛ - νₛ provides a reliable indicator of coordination mode, with values of 160-200 cm⁻¹ characteristic of bidentate chelating coordination to zinc centers [9]. This moderate separation distinguishes the chelating mode from unidentate coordination (Δν > 200 cm⁻¹) and ionic carboxylate species (Δν < 150 cm⁻¹).

The zinc-oxygen stretching vibrations ν(Zn-O) are expected in the range 400-500 cm⁻¹, below the standard mid-infrared spectral region and requiring far-infrared spectroscopy for observation [10] [9]. These low-frequency modes provide direct evidence of metal-ligand bond formation and can be correlated with bond strength and coordination geometry.

Additional vibrational signatures include carboxylate bending modes δ(COO⁻) at 760-820 cm⁻¹, amino group stretching vibrations ν(N-H) at 3200-3400 cm⁻¹, and carbon-nitrogen backbone vibrations ν(C-N) at 1200-1300 cm⁻¹ [7] [11]. The amino group frequencies confirm the zwitterionic nature of the coordinated aspartate ligands, with the nitrogen remaining uncoordinated and protonated.

Water molecules in the hydrated forms contribute broad O-H stretching absorptions around 3300-3500 cm⁻¹ and bending vibrations near 1630 cm⁻¹ [7] [12]. The hydrogen bonding networks involving water molecules cause significant broadening and frequency shifts in these vibrational modes, providing information about the strength and geometry of intermolecular interactions within the crystal framework.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant